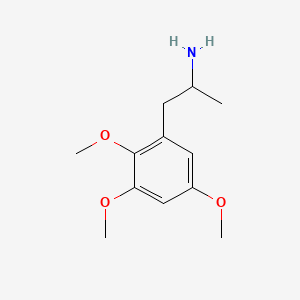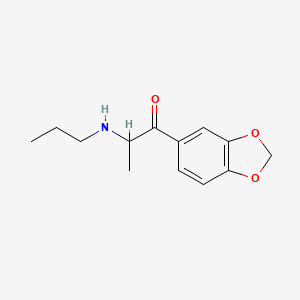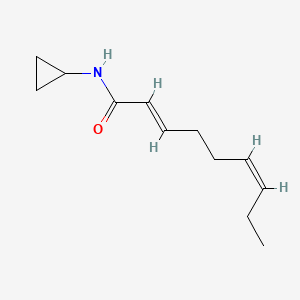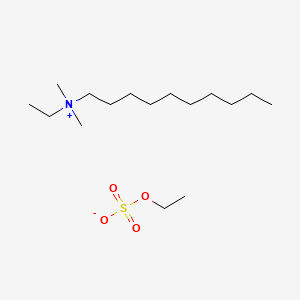
N-Ethyl-N,N-dimethyldecan-1-aminium ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N-dimethyldecan-1-aminium ethyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethyldecan-1-aminium ethyl sulfate typically involves the quaternization of N,N-dimethyldecan-1-amine with ethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The process involves:
Reactants: N,N-dimethyldecan-1-amine and ethyl sulfate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The amine is dissolved in the solvent, and ethyl sulfate is added dropwise with constant stirring. The mixture is then heated to the desired temperature and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the addition of reactants and maintain reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,N-dimethyldecan-1-aminium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N,N-dimethyldecan-1-amine oxide, while substitution reactions can produce various substituted quaternary ammonium salts.
Applications De Recherche Scientifique
N-Ethyl-N,N-dimethyldecan-1-aminium ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Industry: The compound is used in formulations of detergents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of N-Ethyl-N,N-dimethyldecan-1-aminium ethyl sulfate is primarily based on its surfactant properties. The compound interacts with lipid bilayers of cell membranes, disrupting their structure and increasing permeability. This action facilitates the penetration of other molecules into cells, making it useful in various applications such as drug delivery and cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Decyl-N,N-dimethyldecan-1-aminium chloride: Another quaternary ammonium compound with similar surfactant properties.
N,N-Dibutyl-n-ethylbutan-1-aminium ethyl sulfate: A related compound with different alkyl chain lengths and similar applications.
Uniqueness
N-Ethyl-N,N-dimethyldecan-1-aminium ethyl sulfate is unique due to its specific alkyl chain length and ethyl sulfate group, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring strong surfactant action and compatibility with various solvents.
Propriétés
Numéro CAS |
159632-34-5 |
|---|---|
Formule moléculaire |
C16H37NO4S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
decyl-ethyl-dimethylazanium;ethyl sulfate |
InChI |
InChI=1S/C14H32N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15(3,4)6-2;1-2-6-7(3,4)5/h5-14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
YWUMSTQPHOGYIB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




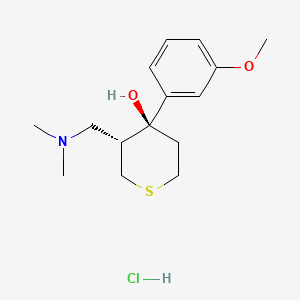
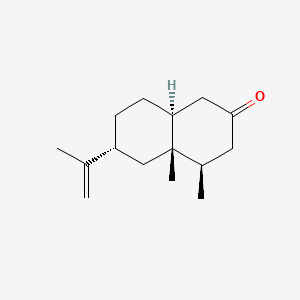

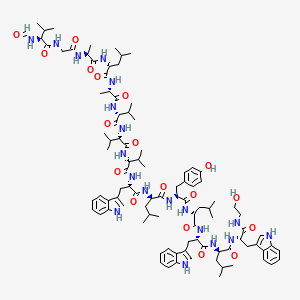
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
